N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide
Description
N-(6-Methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide is a benzothiazole-based acetamide derivative featuring a methyl group at the 6-position of the benzothiazole core, a phenoxy moiety, and a pyridin-2-ylmethyl group attached via an acetamide linker. This structure combines aromatic heterocycles (benzothiazole and pyridine) with a flexible ether-acetamide chain, which may enhance binding to biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-16-10-11-19-20(13-16)28-22(24-19)25(14-17-7-5-6-12-23-17)21(26)15-27-18-8-3-2-4-9-18/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWQVVDPAVWEEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.
Introduction of the Methyl Group: The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.
Attachment of the Phenoxy Group: The phenoxy group is attached via nucleophilic substitution reactions, often using phenol and a suitable leaving group.
Formation of the Acetamide Linkage: The acetamide linkage is formed by reacting the benzothiazole derivative with 2-chloro-N-(pyridin-2-ylmethyl)acetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the phenoxy and pyridin-2-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phenol, alkyl halides, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound has shown promise in antimicrobial studies, demonstrating activity against various bacterial and fungal strains. It is also being investigated for its potential anticancer properties, with studies indicating its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Medicine
In medicine, the compound is explored for its anti-inflammatory effects. It has been found to inhibit key enzymes and pathways involved in inflammation, making it a potential candidate for developing new anti-inflammatory drugs.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide involves its interaction with various molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer applications, it can interfere with cell signaling pathways, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Core
- Nitro vs. In contrast, the methyl group in the target compound is electron-donating, which may improve metabolic stability and lipophilicity . N-(5,6-Methylenedioxybenzothiazol-2-yl) Derivatives (): The methylenedioxy group enhances planarity and electron density, favoring interactions with enzymes like urease. This contrasts with the methyl group in the target compound, which offers steric bulk without significant electronic perturbation .
Acetamide Side-Chain Modifications
- Thiadiazole-Thio vs. Phenoxy Groups: Compounds such as 4g–4j () feature a thiadiazole-thioacetamide side chain, which introduces sulfur atoms capable of coordinating metal ions or forming disulfide bonds. The target compound’s phenoxy group lacks sulfur but may participate in hydrogen bonding via its oxygen atom .
- Pyridin-2-ylmethyl vs. In contrast, derivatives like 3d–3f () incorporate piperazine or aryl groups, which prioritize hydrophobic or π-π interactions .
Anticancer and Antiproliferative Effects
- VEGFR-2 Inhibition : Nitro-substituted derivatives (e.g., 6d in ) showed potent VEGFR-2 inhibition (IC₅₀ = 0.12 µM) due to strong electron-withdrawing effects enhancing binding to the kinase active site. The target compound’s methyl group may reduce potency but improve pharmacokinetics .
- Antiproliferative Activity: Compound 4g () exhibited IC₅₀ values of 2.8–4.3 µM against MCF-7 and HepG2 cell lines, attributed to thiadiazole-thio-mediated apoptosis induction. The phenoxy group in the target compound may alter cytotoxicity mechanisms .
Enzyme Inhibition
- Urease Inhibition : N-(6-Aryl-BT)acetamides () showed IC₅₀ values of 8.2–12.4 µM, outperforming the standard inhibitor thiourea (IC₅₀ = 21.0 µM). The pyridin-2-ylmethyl group in the target compound could mimic thiourea’s binding mode via nitrogen coordination .
- DprE1 Inhibition : Nitrobenzothiazoles () achieved MIC values of 0.82–1.04 µM against Mycobacterium tuberculosis, highlighting the nitro group’s role in targeting bacterial enzymes. The target compound’s methyl group may redirect activity toward eukaryotic targets .
Physicochemical and Pharmacokinetic Properties
The target compound’s phenoxy and pyridin-2-ylmethyl groups likely balance lipophilicity and solubility, offering advantages over sulfur-rich analogs (e.g., 4g) in oral bioavailability .
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and antimicrobial research. This article delves into the compound's biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising a benzothiazole moiety, a phenoxy group, and a pyridinylmethyl acetamide component. Its molecular formula is with a molecular weight of approximately 389.5 g/mol .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Compounds with similar structural characteristics have demonstrated the ability to inhibit various cancer cell lines. The mechanisms of action may involve:
- Inhibition of Cell Proliferation : The compound may interfere with key cellular pathways that regulate cell growth and survival.
- Targeting Specific Enzymes : It is hypothesized that the compound interacts with enzymes critical for cancer cell metabolism.
A study highlighted the efficacy of related compounds against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown antimicrobial activity against a range of pathogens. The structural components allow it to interact with bacterial membranes or intracellular targets, leading to:
- Bactericidal Effects : The compound has been effective against both Gram-positive and Gram-negative bacteria.
- Potential Use in Therapeutics : Given its broad-spectrum activity, it may serve as a lead compound for developing new antimicrobial agents.
Case Studies
- Anticancer Efficacy : A case study involving the administration of related benzothiazole derivatives demonstrated significant tumor reduction in preclinical models. These findings suggest that this compound could be further explored for clinical applications in cancer therapy.
- Antimicrobial Screening : In another study, derivatives similar to this compound were screened for their antimicrobial properties. Results indicated moderate to excellent activity against various bacterial strains, supporting its potential as an antimicrobial agent .
Synthesis
The synthesis of this compound typically involves several synthetic steps:
- Coupling Reactions : The synthesis often employs coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) in organic solvents.
- Optimization Techniques : Industrial production may utilize continuous flow reactors or microwave-assisted synthesis for enhanced yield and purity.
Comparative Analysis
To better understand the unique features of this compound, the following table compares it with structurally similar compounds:
| Compound Name | Structural Differences | Unique Features |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)acetamide | Lacks phenoxy and pyridinylmethyl groups | Simpler structure |
| 2-phenoxy-N-(pyridin-4-ylmethyl)acetamide | Lacks benzothiazole moiety | Different reactivity |
| N-(6-methylbenzo[d]thiazol-2-yl)acetamide | Lacks phenoxy and pyridinylmethyl groups | Limited biological activity |
The distinctive combination of functional groups in this compound enhances its versatility for various applications in medicinal chemistry.
Q & A
Basic Research Questions
What are the key steps in synthesizing N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide, and what reaction conditions are critical for high yield?
The synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions to introduce phenoxy and pyridinylmethyl groups .
- Condensation reactions using condensing agents (e.g., DCC or EDC) to form the acetamide backbone .
- Purification via recrystallization or chromatography to isolate the final product .
Critical parameters include: - Temperature control (e.g., reflux for cyclization steps) .
- Solvent choice (polar aprotic solvents like DMF for nucleophilic substitutions) .
- Catalysts (e.g., triethylamine for deprotonation) .
Which analytical techniques are most reliable for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and connectivity (e.g., aromatic protons at δ 7.2–8.3 ppm for pyridine and benzothiazole moieties) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .
- Infrared Spectroscopy (IR) : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) .
- HPLC : Assesses purity (>95% for pharmacological studies) .
What structural features of this compound influence its biological activity?
Key features include:
- Benzothiazole core : Enhances binding to enzymes via π-π stacking and hydrophobic interactions .
- Pyridinylmethyl group : Improves solubility and modulates target specificity .
- Phenoxy acetamide linkage : Facilitates hydrogen bonding with biological targets (e.g., kinase active sites) .
Comparative studies show that methyl substitutions on the benzothiazole (e.g., 6-methyl) improve metabolic stability .
What are the common biological targets or assays used to evaluate this compound’s activity?
- Enzyme inhibition assays : Kinases or proteases due to the compound’s heterocyclic motifs .
- Antimicrobial testing : Disc diffusion methods against fungal strains (e.g., C. albicans) and bacteria .
- Cytotoxicity assays : MTT or apoptosis markers in cancer cell lines .
- Binding affinity studies : Surface plasmon resonance (SPR) for quantifying target interactions .
Advanced Research Questions
How can reaction conditions be optimized to resolve low yields during the condensation step?
- Solvent optimization : Switch from THF to DMF to enhance nucleophilicity .
- Catalyst screening : Test coupling agents like HATU vs. EDC for efficiency .
- Temperature gradients : Gradual heating (e.g., 50°C to 80°C) to prevent side reactions .
- Stoichiometry adjustments : Use 1.2 equivalents of the pyridinylmethylamine to drive the reaction .
How should researchers address discrepancies in biological activity data across different studies?
- Standardize assay protocols : Use identical fungal strains (e.g., ATCC-certified A. flavus) and control compounds (e.g., miconazole) .
- Validate purity : Re-test compounds with HPLC to rule out impurities affecting activity .
- Replicate under controlled conditions : Ensure consistent pH, temperature, and incubation times .
What computational methods are suitable for predicting this compound’s reactivity or binding modes?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict electrophilic/nucleophilic sites .
- Molecular docking : Use AutoDock Vina to model interactions with kinase domains (PDB: 1ATP) .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories .
How can structure-activity relationship (SAR) studies be designed to improve potency?
- Substituent variation : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups on the phenoxy ring .
- Bioisosteric replacement : Replace benzothiazole with pyrimidine to compare activity .
- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors using Schrödinger’s Phase .
What strategies resolve contradictions in NMR or MS data during structural elucidation?
- 2D NMR techniques : Use HSQC and HMBC to confirm connectivity in ambiguous regions .
- Isotopic labeling : Introduce 13C in the acetamide group to track fragmentation in MS .
- Cross-validate with synthetic intermediates : Compare spectra of precursor compounds to identify impurities .
How can the compound’s stability under physiological conditions be assessed methodically?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
